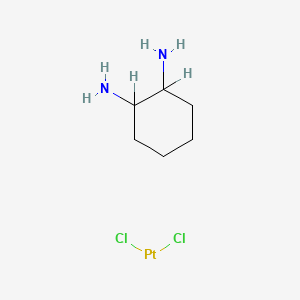
Dichloro(1,2-diaminocyclohexane)platinum(II)
Overview
Description
Dichloro(1,2-diaminocyclohexane)platinum(II), also known as cisplatin, is a metal-based chemotherapy drug used in the treatment of various types of cancer. It is a member of the platinum-based family of drugs and has been used for over four decades to treat a variety of cancers, including ovarian, bladder, lung, and head and neck cancers. It binds to DNA and inhibits DNA synthesis and repair by forming covalent bonds with the amino groups of proteins in the cell nucleus .
Molecular Structure Analysis
The molecular structure of Dichloro(1,2-diaminocyclohexane)platinum(II) is represented by the linear formula: [C6H10(NH2)2]PtCl2 . The molecular weight is 380.17 .Physical And Chemical Properties Analysis
Dichloro(1,2-diaminocyclohexane)platinum(II) has a melting point of 280 °C (dec.) (lit.) . It is a platinum reagent type and a catalyst .Scientific Research Applications
Synthesis and Characterization
- A variety of isomeric 1, 2-diaminocyclohexane platinum (IV) complexes have been synthesized and characterized, demonstrating the potential for diverse applications in scientific research (Al-Baker, Siddik, & Khokhar, 1994).
Coordination with Amino Acids
- Studies on the activation and treatment of Dichloro(1,2-diaminocyclohexane)platinum(II) with amino acids such as methionine and cysteine have been conducted, illustrating its versatility in forming chelated platinum(II) species (Rothenburger et al., 2006).
Water Solubility and Drug Development
- Research on cis-bisascorbato-DACH:platinum(II) complexes highlights efforts to enhance the water solubility of Dichloro(1,2-diaminocyclohexane)platinum(II), indicating its potential in the development of water-soluble antitumor drugs (Hacker et al., 1985).
Radioactive Labeling and Drug Delivery
- Research on tritiated platinum antitumor agents shows that Dichloro(1,2-diaminocyclohexane)platinum(II) can be used in radioactive labeling for improved drug delivery and bioavailability (Wyrick & Chaney, 1988).
Polymer Micelles for Drug Delivery
- Studies have been conducted on using polymer micelles with cross-linked core for the delivery of Dichloro(1,2-diaminocyclohexane)platinum(II), emphasizing its application in novel drug delivery systems (Oberoi, Nukolova, & Bronich, 2011).
Water-Soluble Derivatives for Antitumor Evaluation
- Development of water-soluble derivatives of Dichloro(1,2-diaminocyclohexane)platinum(II) has been explored, with several showing enhanced antitumor activity, demonstrating its potential in cancer treatment (Schwartz et al., 1977).
High-Performance Liquid Chromatography
- Advanced chromatographic methods have been developed for separating platinum complexes containing Dichloro(1,2-diaminocyclohexane), aiding in the analysis of its biotransformation products (Mauldin et al., 1986).
Mechanism of Action
Target of Action
Dichloro(1,2-diaminocyclohexane)platinum(II), also known as DACHPt, primarily targets DNA within the cell . It binds to DNA and inhibits DNA synthesis and repair by forming covalent bonds with the amino groups of proteins .
Mode of Action
DACHPt interacts with its target, DNA, by forming covalent bonds with the amino groups of proteins . This interaction inhibits DNA synthesis and repair, which can lead to cell death .
Biochemical Pathways
DACHPt affects the DNA synthesis and repair pathways . By binding to DNA and inhibiting these pathways, DACHPt can disrupt the normal functioning of cells and lead to cell death .
Pharmacokinetics
The pharmacokinetics of DACHPt are influenced by its poor solubility and unfavorable pharmacokinetics . The use of nanoscale drug delivery systems may improve the bioavailability of dachpt .
Result of Action
The result of DACHPt’s action is the inhibition of DNA synthesis and repair , leading to cell death . This makes DACHPt a potent chemotherapeutic agent with a wide spectrum of anticancer activity .
Action Environment
The action of DACHPt can be influenced by environmental factors. For example, the use of nanoscale drug delivery systems can enhance the efficacy of DACHPt and reduce its side effects . Additionally, the photothermal effect of gold nanoshells used as a drug delivery system can result in a synergistically combined chemo-photothermotherapy .
Safety and Hazards
When handling Dichloro(1,2-diaminocyclohexane)platinum(II), it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. It is also advised to wash skin thoroughly after handling and not to eat, drink or smoke when using this product . Use should be limited to outdoors or in a well-ventilated area, and protective gloves/clothing should be worn .
Future Directions
The use of nanoscale drug delivery systems may be a potential solution to decrease the adverse side effects and improve the efficacy of platinum chemotherapeutic drugs like Dichloro(1,2-diaminocyclohexane)platinum(II) . Stability, solubility, formulation, and safety issues were more promising for oxaliplatin than for other diaminocyclohexane (DACH)-platinum compounds initially selected for preclinical testing and evaluated in early clinical trials .
properties
IUPAC Name |
cyclohexane-1,2-diamine;dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNCIXRVXCLADM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52691-24-4, 61848-66-6, 61848-70-2 | |
| Record name | Dichloro(1,2-diaminocyclohexane)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52691-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum(II), (cyclohexane-1,2-diammine)dichloro-, (E)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061848666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(II), (cyclohexane-1,2-diammine)dichloro-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061848702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloro(1,2-diaminocyclohexane)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (SP-4-2)-[(1R,2R)-cyclohexane 1,2-diamine-kN, kN']-[dichloro]Platinum (II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bromo[4-(4-morpholinylmethyl)phenyl]magnesium](/img/structure/B3415928.png)
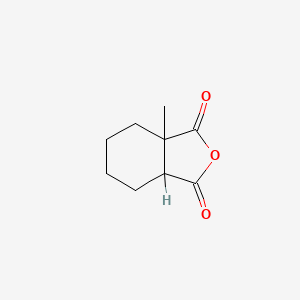


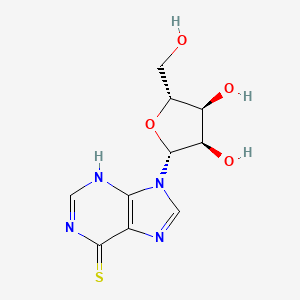

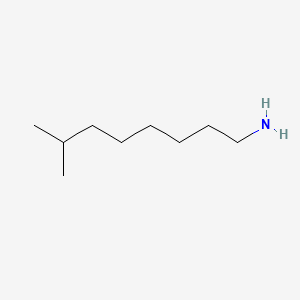


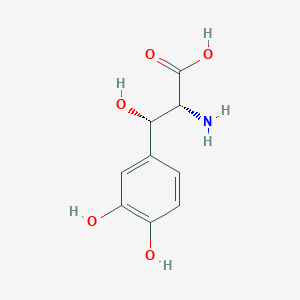

![2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3416009.png)
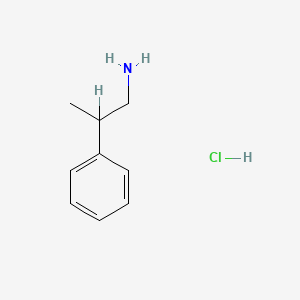
![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B3416023.png)